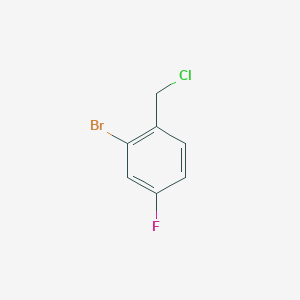

2-Bromo-1-(chloromethyl)-4-fluorobenzene

Description

Properties

IUPAC Name |

2-bromo-1-(chloromethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXESCQMTNVSFHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Nomenclature and Synthetic Utility of a Key Fluorinated Building Block: A Technical Guide to 2-Bromo-4-fluorobenzyl chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, halogenated organic molecules serve as indispensable building blocks. Their unique electronic properties and reactivity patterns allow for the precise construction of complex molecular architectures with tailored biological activities. Among these, fluorinated benzyl halides are of particular interest. This guide provides a comprehensive technical overview of 2-Bromo-4-fluorobenzyl chloride, a versatile reagent whose nomenclature can be a source of ambiguity. We will clarify its identity, delve into its chemical properties, provide detailed synthetic protocols, and explore its applications in the synthesis of pharmacologically relevant compounds.

Decoding the Identity: 2-Bromo-4-fluorobenzyl chloride and its Synonym

In chemical literature and supplier catalogs, the same molecule can often be referred to by different names, leading to potential confusion. A primary objective of this guide is to clarify the nomenclature surrounding the topic compound.

2-Bromo-4-fluorobenzyl chloride is the common name that describes a benzene ring substituted with a bromine atom at position 2, a fluorine atom at position 4, and a chloromethyl group (-CH₂Cl) attached to the ring.

According to the systematic naming conventions of the International Union of Pure and Applied Chemistry (IUPAC), the chloromethyl group is treated as a substituent on the fluorobromobenzene parent structure. Therefore, the correct IUPAC name is 2-Bromo-1-(chloromethyl)-4-fluorobenzene .

Throughout this guide, we will use both names interchangeably, recognizing that they refer to the identical chemical entity. The confirmation of their synonymity is established through consistent structural representation and CAS number identification by major chemical suppliers and databases.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonym | 2-Bromo-4-fluorobenzyl chloride | N/A |

| CAS Number | 85510-82-3 | [1] |

| Molecular Formula | C₇H₅BrClF | [1] |

| Molecular Weight | 223.47 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Refractive Index (20°C, 589nm) | 1.5610 to 1.5630 | [1] |

Synthesis of 2-Bromo-4-fluorobenzyl chloride: A Step-by-Step Approach

The synthesis of 2-Bromo-4-fluorobenzyl chloride is a multi-step process that begins with a commercially available starting material, 4-fluorotoluene. The synthetic route involves two key transformations: the regioselective bromination of the aromatic ring followed by the chlorination of the benzylic methyl group.

Step 1: Synthesis of the Precursor, 2-Bromo-4-fluorotoluene

The initial step is the bromination of 4-fluorotoluene. The fluorine and methyl groups on the benzene ring direct the electrophilic substitution of bromine primarily to the ortho position relative to the methyl group.

Reaction Scheme: Bromination of 4-fluorotoluene

Caption: Synthesis of 2-Bromo-4-fluorobenzyl chloride.

Experimental Protocol: Synthesis of 2-Bromo-4-fluorobenzyl chloride (Adapted from a similar bromination protocol)

Note: This is a generalized protocol and may require optimization.

-

In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Bromo-4-fluorotoluene in a suitable inert solvent such as carbon tetrachloride or cyclohexane.

-

Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide.

-

Heat the mixture to reflux.

-

Slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), to the refluxing mixture.

-

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with water and a saturated sodium bicarbonate solution to remove any acidic byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 2-Bromo-4-fluorobenzyl chloride.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated benzyl halides are highly valued in medicinal chemistry for their ability to act as electrophilic synthons, enabling the introduction of the substituted benzyl moiety into a wide range of molecules. The presence of both a bromine and a fluorine atom on the aromatic ring of 2-Bromo-4-fluorobenzyl chloride offers several strategic advantages in drug design.

The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups. [2]The bromine atom serves as a versatile handle for further synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the construction of complex biaryl or aryl-amine structures, which are common motifs in many drug candidates.

The primary utility of 2-Bromo-4-fluorobenzyl chloride lies in its reactive benzylic chloride group. This group readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity allows for the straightforward attachment of the 2-bromo-4-fluorobenzyl group to a core scaffold of a drug molecule.

Workflow: Application of 2-Bromo-4-fluorobenzyl chloride in Drug Synthesis

Caption: General workflow for the use of 2-Bromo-4-fluorobenzyl chloride.

While specific examples of the direct use of 2-Bromo-4-fluorobenzyl chloride in the synthesis of marketed drugs are not readily available in the public domain, its structural motifs are present in many biologically active compounds. Its utility is evident in the synthesis of analogs of known drugs and in the exploration of new chemical space during lead optimization. For instance, related compounds like 2-bromo-4-fluorobenzaldehyde are used as intermediates in the synthesis of various pharmaceutical compounds. [3]

Safety and Handling

2-Bromo-4-fluorobenzyl chloride is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a corrosive material that can cause severe skin burns and eye damage. [4]It is also harmful if inhaled. [4] Table 2: GHS Hazard Information for 4-Bromo-2-fluorobenzyl chloride (a related isomer)

| Hazard Statement | Precautionary Statement |

| Causes severe skin burns and eye damage. [4] | Wear protective gloves/protective clothing/eye protection/face protection. [4] |

| Harmful if inhaled. [4] | Use only outdoors or in a well-ventilated area. [4] |

| IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. [4] | |

| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [4] |

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A lab coat and appropriate protective clothing.

-

Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate.

First Aid Measures:

-

In case of skin contact: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing.

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention.

Spectroscopic Characterization

The structure of 2-Bromo-4-fluorobenzyl chloride can be confirmed using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy:

The proton NMR spectrum of 2-Bromo-4-fluorobenzyl chloride is expected to show characteristic signals for the aromatic protons and the benzylic methylene protons.

-

Aromatic Protons (Ar-H): The three aromatic protons will appear as a complex multiplet in the range of δ 7.0-7.6 ppm. The coupling patterns will be influenced by both the bromine and fluorine substituents.

-

Benzylic Protons (-CH₂Cl): The two protons of the chloromethyl group will appear as a singlet at approximately δ 4.5-4.7 ppm. [5] ¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts will be influenced by the electronegativity of the halogen substituents.

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

-

Aromatic C-H stretch: Around 3100-3000 cm⁻¹. [6]* Aromatic C=C stretch: Bands in the region of 1600-1400 cm⁻¹. [6]* C-Cl stretch: Typically in the range of 850-550 cm⁻¹. [7]* C-Br stretch: Typically in the range of 690-515 cm⁻¹. [7]* C-F stretch: A strong absorption band is expected in the region of 1250-1000 cm⁻¹.

Conclusion

2-Bromo-4-fluorobenzyl chloride, also known as this compound, is a valuable and versatile building block in organic synthesis, particularly within the realm of drug discovery and medicinal chemistry. Its dual functionality, comprising a reactive benzylic chloride for nucleophilic substitution and a halogenated aromatic ring amenable to cross-coupling reactions, provides chemists with a powerful tool for the synthesis of complex molecular targets. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective utilization in the laboratory. As the demand for novel and effective pharmaceuticals continues to grow, the importance of such strategically functionalized intermediates will undoubtedly increase.

References

-

PrepChem. Synthesis of 2-bromo-4-fluorotoluene. [Link]

-

Stanciu, I. (2026). Chemical composition of aromatic halogenated derivatives determined by IR spectroscopy. International Journal of Chemical Science, 10(1), 34-37. [Link]

- Google Patents. (1987). Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide. CN1157812A.

-

Song, J. J., et al. (2010). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Bulletin of the Korean Chemical Society, 31(10), 2945-2950. [Link]

-

PubChem. 2-Bromo-1-chloro-4-fluorobenzene. [Link]

-

PubChem. Benzyl chloride. [Link]

-

Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. [Link]

-

ResearchGate. 1 H-NMR Spectra of Benzyl-triethyl-ammonium chloride in D 2 O at RT. [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Calgary. benzyl chloride (NMR Spectrum). [Link]

-

PubChem. 4-Bromo-2-fluorobenzoyl chloride. [Link]

-

Organic Syntheses. 3-BROMO-4-AMINOTOLUENE. [Link]

-

PubChem. 1-Bromo-4-chloro-3-fluoromethyl-2-fluorobenzene. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. [Link]

-

Sparrow Chemical. Fluorobenzyl Chloride Series. [Link]

-

ResearchGate. Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. [Link]

-

PubChem. 2-Bromo-4-chloro-1-(chloromethyl)benzene. [Link]

-

University of Colorado Boulder. IR Spectroscopy Tutorial: Aromatics. [Link]

-

Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

- Google Patents. (2020). Preparation method of 2-chloro-4-fluorotoluene. CN110759806A.

-

ChemBK. 4-Bromo-2-fluorobenzoyl chloride. [Link]

Sources

- 1. Benzyl chloride(100-44-7) 1H NMR [m.chemicalbook.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Technical Guide: 2-Bromo-1-(chloromethyl)-4-fluorobenzene

This guide details the technical specifications, synthesis, and applications of 2-Bromo-1-(chloromethyl)-4-fluorobenzene (also known as 2-Bromo-4-fluorobenzyl chloride ).

Executive Summary

This compound is a specialized halogenated benzyl chloride derivative used primarily as an electrophilic building block in medicinal chemistry. It serves as a critical intermediate for introducing the 2-bromo-4-fluorobenzyl moiety into heterocyclic scaffolds.

While the bromide analog (2-Bromo-4-fluorobenzyl bromide, CAS 61150-57-0) is the dominant commercial form due to higher stability and reactivity in specific substitutions, the chloride variant is often synthesized in situ or selected for specific kinetic profiles in nucleophilic substitutions. This guide covers the identity, synthesis from commercial precursors, and application of the chloride form.

Part 1: Chemical Identity & Physicochemical Properties[1]

| Property | Data |

| IUPAC Name | This compound |

| Common Name | 2-Bromo-4-fluorobenzyl chloride |

| CAS Number | Not widely listed (See Functional Analog below) |

| Functional Analog | 2-Bromo-4-fluorobenzyl bromide (CAS: 61150-57-0 ) |

| Molecular Formula | C₇H₅BrClF |

| Molecular Weight | 223.47 g/mol |

| Structure | Benzene ring substituted with -CH₂Cl (1), -Br (2), -F (4) |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; insoluble in water |

| Reactivity | High electrophilicity at the benzylic carbon; susceptible to hydrolysis |

Precursor Identity

-

Alcohol Precursor: 2-Bromo-4-fluorobenzyl alcohol (CAS: 229027-89-8 )

-

Toluene Precursor: 2-Bromo-4-fluorotoluene (CAS: 1422-53-3 )[1][2][3][4]

-

Aldehyde Precursor: 2-Bromo-4-fluorobenzaldehyde (CAS: 59142-68-6 )[5][6]

Part 2: Synthesis & Manufacturing Protocols

Since the chloride is less commercially available than the bromide, it is standard practice to synthesize it directly from the alcohol precursor.

Method A: Dehydroxychlorination (Laboratory Standard)

This method is preferred for high purity as it avoids the radical mixtures often seen in halogenation of toluenes.

Reagents:

-

Substrate: 2-Bromo-4-fluorobenzyl alcohol (1.0 eq)

-

Reagent: Thionyl Chloride (SOCl₂) (1.2–1.5 eq)

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

-

Catalyst: DMF (catalytic drops)

Protocol:

-

Setup: Charge a round-bottom flask with 2-Bromo-4-fluorobenzyl alcohol and anhydrous DCM under nitrogen atmosphere. Cool to 0°C.

-

Addition: Add SOCl₂ dropwise over 20 minutes. If reaction is sluggish, add 2-3 drops of DMF.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (hexane/EtOAc) for disappearance of alcohol.

-

Workup: Quench carefully with saturated NaHCO₃ solution (gas evolution). Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude oil is typically pure enough for subsequent alkylation. If necessary, purify via short-path distillation or flash chromatography (silica gel, 100% hexanes).

Method B: Radical Chlorination (Industrial Route)

Used when starting from the toluene derivative. Requires careful control to prevent over-chlorination (benzal chloride formation).

Reagents:

-

Substrate: 2-Bromo-4-fluorotoluene (CAS 1422-53-3)[1][2][3][4]

-

Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂)

-

Initiator: AIBN or Benzoyl Peroxide

-

Solvent: Carbon Tetrachloride (CCl₄) or Trifluoromethylbenzene

Protocol:

-

Reflux the substrate and NCS in solvent with initiator for 4–12 hours.

-

Filter off succinimide byproduct.

-

Concentrate filtrate to obtain the benzyl chloride.

Part 3: Applications in Drug Discovery

The 2-bromo-4-fluorobenzyl group is a "privileged substructure" in medicinal chemistry. It serves two distinct roles:

-

Lipophilic Spacer: The benzyl group provides a steric and lipophilic handle (F increases metabolic stability).

-

Synthetic Handle: The ortho-bromide allows for downstream diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) after the benzyl group has been attached to a core scaffold.

Key Workflows

-

N-Alkylation: Reaction with secondary amines or nitrogen heterocycles (e.g., piperazines, indoles) to form tertiary amines.

-

O-Alkylation: Reaction with phenols to form benzyl ethers.

Caption: Synthetic workflow transforming the alcohol precursor into a drug candidate via the chloride intermediate and subsequent Suzuki coupling.

Part 4: Safety & Handling (MSDS Highlights)

Warning: Benzyl chlorides are potent alkylating agents and lachrymators.

-

Hazards:

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation (Lachrymator).

-

H341: Suspected of causing genetic defects (Alkylating agent).

-

-

Handling:

-

Always handle in a functioning chemical fume hood.

-

Wear butyl rubber gloves (nitrile may be permeable to benzyl halides over time).

-

Quenching: Destroy excess chloride with aqueous ammonia or dilute NaOH before disposal.

-

References

-

Sigma-Aldrich. 2-Bromo-4-fluorobenzyl bromide (CAS 61150-57-0) Product Sheet. Retrieved from .

-

PubChem. 2-Bromo-4-fluorotoluene (CAS 1422-53-3) Compound Summary. National Library of Medicine. Retrieved from .

-

ChemicalBook. 2-Bromo-4-fluorobenzyl alcohol (CAS 229027-89-8) Properties and Synthesis. Retrieved from .

-

Smolecule. Synthesis of (2-Bromo-4-fluorobenzyl)hydrazine from 2-bromo-4-fluorobenzyl chloride. Retrieved from .

Sources

- 1. innospk.com [innospk.com]

- 2. 2-Bromo-4-fluorotoluene | 1422-53-3 [chemicalbook.com]

- 3. CAS 1422-53-3: 2-Bromo-4-fluorotoluene | CymitQuimica [cymitquimica.com]

- 4. 1422-53-3 | 2-ブロモ-4-フルオロトルエン | 2-Bromo-4-fluorotoluene - アラケム株式会社 [alachem.co.jp]

- 5. 2-Bromo-4-fluorobenzaldehyde 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. 2-Butyl-1-n-octanol, 25mL, [Purity:>98.0%(GC)] /DG [order.apicalscientific.com]

Physical properties and melting point of 2-Bromo-4-fluorobenzyl chloride

Technical Whitepaper: Physicochemical Profiling & Handling of 2-Bromo-4-fluorobenzyl chloride

Executive Summary

2-Bromo-4-fluorobenzyl chloride is a specialized, high-reactivity electrophile utilized primarily as an alkylating agent in the synthesis of pharmaceutical intermediates, particularly for hydrazine and amine derivatives. Unlike its stable precursors—2-bromo-4-fluorotoluene and 2-bromo-4-fluorobenzyl alcohol—this compound is frequently generated in situ or isolated as a transient intermediate due to its potent lachrymatory properties and hydrolytic instability. This guide provides a technical analysis of its physicochemical properties, synthesis pathways, and critical handling protocols for research and drug development applications.

Chemical Identity & Structural Analysis

| Property | Data |

| IUPAC Name | 1-(Chloromethyl)-2-bromo-4-fluorobenzene |

| Common Name | 2-Bromo-4-fluorobenzyl chloride |

| Molecular Formula | C₇H₅BrClF |

| Molecular Weight | 223.47 g/mol |

| Structural Features | Benzyl Chloride Core: Highly reactive electrophile (Sɴ2 active).2-Bromo Substituent: Steric hindrance; handle for Pd-catalyzed coupling.4-Fluoro Substituent: Metabolic stability; electronic modulation. |

| Precursor CAS | Alcohol: 229027-89-8 (Solid)Toluene: 1422-53-3 (Liquid) |

Structural Insight: The presence of the ortho-bromine atom introduces significant steric bulk near the reactive chloromethyl center, potentially retarding nucleophilic attack compared to non-substituted benzyl chlorides. The para-fluorine atom exerts an inductive electron-withdrawing effect, slightly increasing the electrophilicity of the benzylic carbon.

Physical Properties Matrix

Due to its nature as a reactive intermediate, definitive experimental melting points for 2-Bromo-4-fluorobenzyl chloride are rarely cataloged in standard compendia. The data below synthesizes experimental values of precursors with Structure-Property Relationship (SPR) estimates.

| Property | Value / Estimate | Context & Validation |

| Physical State | Viscous Liquid or Low-Melting Solid | SPR Analysis: Analogous 2-Bromobenzyl chloride is a solid (MP: 30–34 °C). The addition of a 4-Fluoro group typically lowers the lattice energy, suggesting a melting point near or slightly below ambient temperature (20–35 °C). |

| Melting Point | ~25–35 °C (Estimated) | Often observed as a semi-solid or oil that crystallizes upon refrigeration. |

| Boiling Point | >200 °C (Predicted) | Based on 2-Bromo-4-fluorotoluene (BP: 170–172 °C). The chloride functionality adds ~40–50 °C to the boiling point. |

| Density | ~1.65 g/mL | Estimated based on the heavy bromine atom (Precursor Toluene Density: 1.526 g/mL). |

| Solubility | Organic Solvents | Soluble in DCM, THF, EtOAc, Toluene. Hydrolyzes in Water. |

| Stability | Moisture Sensitive | Rapidly hydrolyzes to 2-Bromo-4-fluorobenzyl alcohol in the presence of aqueous base or moisture. |

Synthesis & Reaction Engineering

The synthesis of 2-Bromo-4-fluorobenzyl chloride is typically approached via two primary pathways. The choice depends on the availability of starting materials and the tolerance for radical conditions.

Pathway A: Deoxychlorination of Alcohol (Preferred)

-

Substrate: 2-Bromo-4-fluorobenzyl alcohol (CAS 229027-89-8).[1][2][3][4]

-

Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride.[5]

-

Mechanism: Sɴi (Retention) or Sɴ2 (Inversion) depending on solvent.

-

Advantage: Cleaner profile; byproduct is gaseous SO₂/HCl.

Pathway B: Radical Chlorination of Toluene

-

Reagent: N-Chlorosuccinimide (NCS) or SO₂Cl₂ with Radical Initiator (AIBN/BPO).

-

Mechanism: Free Radical Substitution.

-

Challenge: Potential for over-chlorination (benzal chloride formation).

Figure 1: Synthetic routes to 2-Bromo-4-fluorobenzyl chloride highlighting the conversion from stable precursors to the reactive electrophile.

Handling, Safety & Stability (E-E-A-T Protocol)

Warning: Benzyl halides are potent lachrymators (tear gas agents) and corrosives . Strict adherence to safety protocols is mandatory.

Handling Protocol

-

Containment: All operations must be performed in a functioning chemical fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat. A face shield is recommended during quenching steps.

-

Quenching: Residual benzyl chloride on glassware should be quenched with a dilute solution of ammonia or sodium hydroxide before removing items from the hood. This converts the lachrymator into the benign alcohol or amine.

Storage & Stability

-

Temperature: Store at 2–8 °C (Refrigerated).

-

Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent hydrolysis from atmospheric moisture.

-

Shelf Life: Limited. It is recommended to synthesize fresh or re-purify via short-path distillation if stored for >1 month.

Figure 2: Safety decision tree for handling lachrymatory benzyl chlorides.

References

-

Precursor (Alcohol) Data: 2-Bromo-4-fluorobenzyl alcohol (CAS 229027-89-8).[1][2][3][4] Sigma-Aldrich / CymitQuimica.

-

Precursor (Toluene) Data: 2-Bromo-4-fluorotoluene (CAS 1422-53-3).[6] Thermo Scientific Chemicals.[7][8]

-

Synthetic Application: Synthesis of (2-Bromo-4-fluorobenzyl)hydrazine dihydrochloride. Smolecule.

-

General Benzyl Chloride Safety: Safety Data Sheet: 4-Fluorobenzyl chloride (Analog). Fisher Scientific.[8]

Sources

- 1. kemcal.com [kemcal.com]

- 2. 2-Bromo-4-fluorobenzyl alcohol | 229027-89-8 [sigmaaldrich.cn]

- 3. CAS 229027-89-8 | 2601-B-64 | MDL MFCD00672925 | 2-Bromo-4-fluorobenzyl alcohol | SynQuest Laboratories [synquestlabs.com]

- 4. 2-Bromo-4-fluorobenzyl alcohol [oakwoodchemical.com]

- 5. nbinno.com [nbinno.com]

- 6. echemi.com [echemi.com]

- 7. A12792.22 [thermofisher.cn]

- 8. 4-Bromo-2-fluorobenzoyl chloride, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

The Strategic Utility of the 2-Bromo-4-Fluorobenzyl Group in Medicinal Chemistry

[1]

Executive Summary

The 2-bromo-4-fluorobenzyl moiety represents a highly specialized pharmacophore in modern drug design, utilized to solve specific multiparametric optimization (MPO) challenges. Unlike generic halogenated benzyl groups, this specific substitution pattern offers a unique convergence of steric control, metabolic blockade, and halogen-bonding potential.

This guide analyzes the physicochemical and pharmacological rationale for deploying this group, supported by case studies in kinase inhibition, GPCR modulation, and anticancer drug development.

Part 1: Physicochemical Rationale & Design Logic

In medicinal chemistry, the decision to incorporate a 2-bromo-4-fluorobenzyl group is rarely arbitrary. It is a calculated move to modulate conformation and metabolic stability simultaneously.

The Ortho-Bromine Effect (Sterics & Halogen Bonding)

The bromine atom at the ortho (2-position) serves two critical functions:

-

Conformational Locking: With a van der Waals radius of 1.85 Å, the ortho-bromine introduces significant steric bulk compared to fluorine (1.47 Å) or hydrogen (1.20 Å). When attached to a benzyl linker, this forces the aromatic ring out of coplanarity with the adjacent scaffold, often locking the molecule into a bioactive conformation that reduces the entropic penalty of binding.

-

Sigma-Hole Interactions: Bromine exhibits a pronounced positive electrostatic potential cap (sigma-hole) along the C-Br bond axis. This allows for specific halogen bonding with backbone carbonyl oxygen atoms or nucleophilic residues in the target protein pocket, an interaction strength often exceeding that of hydrogen bonds.

The Para-Fluorine Effect (Metabolic Shielding)

The fluorine atom at the 4-position is a classic "metabolic block."

-

CYP450 Inhibition: The para-position of a benzyl group is the primary site for Phase I metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (bond strength ~116 kcal/mol vs. ~99 kcal/mol for C-H) effectively shuts down this clearance pathway, extending the drug's half-life (

). -

Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the ring. This lowers the electron density of the aromatic system, reducing the potential for oxidative metabolism at other ring positions and modulating the pKa of any attached amines.

Quantitative Comparison

| Parameter | Hydrogen (H) | Fluorine (F) | Bromine (Br) | Impact on 2-Br-4-F-Benzyl |

| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.85 | High Steric Bulk (Ortho) |

| Electronegativity (Pauling) | 2.20 | 3.98 | 2.96 | Electronic Withdrawal |

| C-X Bond Strength (kcal/mol) | 99 | 116 | 68 | Metabolic Stability (Para) |

| Lipophilicity ( | 0.00 | 0.14 | 0.86 | Increased LogP (~1.0) |

Part 2: Synthesis & Experimental Protocols

The introduction of the 2-bromo-4-fluorobenzyl group is typically achieved via nucleophilic substitution using 2-bromo-4-fluorobenzyl bromide . Below is a validated protocol for synthesizing this precursor and coupling it to a pharmacophore.

Protocol A: Synthesis of 2-Bromo-4-fluorobenzyl Bromide

Rationale: Direct radical bromination of the toluene derivative is the most efficient industrial route, though it requires careful control to prevent over-bromination.

Reagents:

-

2-Bromo-4-fluorotoluene (Starting Material)[1]

-

N-Bromosuccinimide (NBS) (Brominating agent)[2]

-

Benzoyl Peroxide (BPO) or AIBN (Radical Initiator)

-

Carbon Tetrachloride (

) or Trifluorotoluene (Solvent)

Step-by-Step Methodology:

-

Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-4-fluorotoluene (1.0 eq) in anhydrous

(0.5 M concentration). -

Activation: Add NBS (1.05 eq) and a catalytic amount of Benzoyl Peroxide (0.05 eq).

-

Initiation: Heat the mixture to reflux (

) under an inert atmosphere ( -

Reaction: Monitor by TLC/HPLC. The reaction typically completes in 4–6 hours. Note: Succinimide will float to the top as a solid.

-

Workup: Cool to room temperature. Filter off the succinimide solid.

-

Purification: Concentrate the filtrate under reduced pressure. The residue is often used directly or purified via vacuum distillation to yield a clear, lachrymatory oil.

Protocol B: General Coupling (N-Alkylation)

Rationale: This standard

Step-by-Step Methodology:

-

Dissolution: Dissolve the secondary amine scaffold (1.0 eq) in DMF or Acetonitrile.

-

Base Addition: Add

(2.0 eq) or -

Alkylation: Add 2-bromo-4-fluorobenzyl bromide (1.1 eq) dropwise at

to prevent poly-alkylation. -

Heating: Allow to warm to room temperature. If the amine is sterically hindered, heat to

for 4–12 hours. -

Quench: Pour into ice water and extract with Ethyl Acetate.

-

Validation: Verify product via LC-MS (Look for the characteristic 1:1 isotopic doublet of Bromine at M+ and M+2).

Part 3: Strategic Applications & Case Studies

Case Study 1: Adenosine A2A Receptor Antagonists

In the development of radiotracers for Parkinson’s disease, the pyrazolo[3,4-d]pyrimidine scaffold was optimized.

-

Challenge: High affinity (

nM) and blood-brain barrier (BBB) permeability were required. -

Solution: The 2-bromo-4-fluorobenzyl group (Compound PPY9) was synthesized to test the bulk tolerance of the

-position. -

Outcome: While the 2-fluoro and 4-fluoro analogs were chosen for final

-labeling due to lower lipophilicity, the 2-bromo analog provided critical SAR data, defining the upper limit of steric tolerance in the receptor's hydrophobic pocket. The bromine atom's lipophilicity (

Case Study 2: Anticancer Curcumin Analogues

Researchers designed monocarbonyl curcumin analogues based on a piperidone scaffold to target A549 lung cancer cells.

-

Compound: 3,5-Bis(2-bromo-4-fluorobenzyl)-4-piperidone.[3]

-

Mechanism: The molecule utilizes the "double-Michael acceptor" system.

-

Role of Moiety: The 2-bromo substituent restricted the rotation of the benzyl rings, locking the molecule into a planar conformation favorable for intercalation or binding to the specific kinase domain (ERK/AKT pathways). The 4-fluoro group prevented rapid oxidative clearance, allowing the compound to achieve an

. -

Result: The specific 2-Br-4-F substitution outperformed the 2-chloro and 2-fluoro analogs in inducing apoptosis via ERK inhibition.

Case Study 3: Berberine Triazole Derivatives

A series of berberine derivatives were synthesized via "Click Chemistry" (CuAAC) to enhance anticancer activity against MCF-7 cells.

-

Design: A triazole linker was used to attach various benzyl groups to the 9-O position of berberine.

-

Observation: The 2-bromo-4-fluorobenzyl derivative (Compound 31) showed significant potency.

-

Causality: The triazole ring acted as a bioisostere for the amide bond, while the 2-bromo-4-fluorobenzyl group provided a bulky, lipophilic "anchor" that penetrated the hydrophobic core of the target enzyme (likely Topoisomerase or a specific kinase), a region inaccessible to the parent berberine molecule.

Part 4: Visualizations

Diagram 1: The "Anatomy" of the Pharmacophore

This diagram illustrates the functional roles of the specific atoms in the drug-target interaction.

Caption: Functional dissection of the 2-bromo-4-fluorobenzyl group showing the distinct pharmacological roles of the ortho-Br and para-F substituents.

Diagram 2: Synthetic Workflow for Drug Incorporation

This flowchart outlines the critical path from raw materials to the final bioactive conjugate.

Caption: Standard synthetic pathway for converting the toluene precursor into the active benzyl bromide electrophile for drug conjugation.

References

-

Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor. Source: MDPI / Semantics Scholar [Link]

-

Synthesis, Anti-Tumour, and Antibacterial Activities of Monocarbonyl Curcumin Analogues of Piperidones. Source: National Institutes of Health (PMC) [Link]

-

Design, synthesis, and anticancer activity of novel berberine derivatives prepared via CuAAC “click” chemistry. Source: Dove Medical Press [Link]

-

Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Source: Macquarie University ResearchOnline [Link]

-

Synthesis of 2-bromo-4-fluorobenzyl bromide. Source: PrepChem [Link]

Safety data sheet (SDS) for 2-Bromo-1-(chloromethyl)-4-fluorobenzene

This guide is structured as an advanced technical whitepaper for research and development professionals. It prioritizes the specific hazards associated with benzyl halide derivatives , ensuring that safety protocols are commensurate with the compound's high reactivity and lachrymatory potential.

Document Type: High-Potency Compound Handling Guide (HPCHG) Target Audience: Medicinal Chemists, Process Safety Engineers, Drug Discovery Leads Version: 1.0 (Current as of 2026)

Executive Summary: The "Why" and "How" of Safety

2-Bromo-1-(chloromethyl)-4-fluorobenzene (also known as 2-Bromo-4-fluorobenzyl chloride ) is a specialized electrophilic building block used to introduce the 2-bromo-4-fluorobenzyl motif into pharmaceutical scaffolds. Its dual-halogenated nature—combining a highly reactive benzylic chloride with an aryl bromide—makes it invaluable for sequential functionalization (e.g.,

However, this utility comes with a severe safety profile. As a benzyl chloride derivative , it acts as a potent alkylating agent and lachrymator . It does not merely irritate; it chemically modifies biological macromolecules upon contact. This guide moves beyond standard SDS boilerplate to provide a mechanistic understanding of these hazards and a self-validating framework for safe handling.

Chemical Identity & Physicochemical Profiling[1]

Precise identification is critical to avoid confusion with its isomer, 2-Bromo-1-chloro-4-fluorobenzene (where the chlorine is on the aromatic ring, rendering it far less reactive).

| Parameter | Technical Specification |

| Chemical Name | This compound |

| Synonyms | 2-Bromo-4-fluorobenzyl chloride; |

| CAS Number | Not widely listed in public registries; often custom-synthesized.(Treat as generic Benzyl Chloride derivative for safety classification) |

| Molecular Formula | |

| Molecular Weight | ~223.47 g/mol |

| Physical State | Colorless to pale yellow liquid (or low-melting solid) |

| Reactivity Class | Electrophile / Alkylating Agent |

| Solubility | Soluble in DCM, THF, EtOAc; Reacts violently with water/alcohols. |

Hazard Characterization: Mechanistic Toxicology

To handle this compound safely, one must understand the mechanism of its toxicity. It is not just an acid; it is a covalent modifier .

The Alkylation Threat

The benzylic carbon-chlorine bond is highly polarized and weak, making the methylene group (

-

Mechanism: Upon contact with biological tissue (skin, eyes, lungs), the compound undergoes rapid

substitution with nucleophilic residues (DNA bases, cysteine thiols, amine groups on proteins). -

Result: This irreversible alkylation triggers immediate cell death (necrosis) and delayed immune sensitization.

Lachrymatory Effect (Tear Gas Activity)

Like its parent benzyl chloride, this compound activates TRPA1 cation channels in sensory nerve endings.

-

Threshold: Irritation occurs at concentrations far below those required for systemic toxicity.

-

Warning Sign: Profuse tearing and burning sensation are the late signs of exposure. If you feel it, your engineering controls have already failed.

Hydrolysis & Corrosivity

In the presence of moisture (mucous membranes), it hydrolyzes to release Hydrochloric Acid (HCl) and the corresponding benzyl alcohol.

-

Impact: This generates a "double hit" of chemical burns (from HCl) and alkylation damage.

Risk Management Architecture

This section defines the Engineering Controls and Personal Protective Equipment (PPE) required to break the chain of exposure.

Hierarchy of Controls (Visualized)

Figure 1: Risk Management Hierarchy. Note that PPE is the last line of defense, not the first.

Critical Handling Protocols

| Control Measure | Protocol Specification |

| Primary Containment | Chemical Fume Hood: Sash at lowest working height. Face velocity > 100 fpm. Schlenk Line: Recommended for transfers to avoid moisture hydrolysis. |

| Glove Selection | Double Gloving Mandatory. Inner: Nitrile (4 mil). Outer: Silver Shield® or Viton® (Benzyl halides permeate standard nitrile rapidly). |

| Eye Protection | Chemical Goggles + Face Shield. Safety glasses are insufficient due to lachrymatory vapor. |

| Respiratory | If working outside a hood (NOT RECOMMENDED), use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. |

| Decontamination | Quench Solution: 10% Ethanolamine in Ethanol or 5% Aqueous Sodium Bicarbonate. Mechanism: Converts reactive chloride to harmless amine/alcohol. |

Emergency Response Architecture

In the event of exposure, immediate action is required to mitigate alkylation damage.

Exposure Response Workflow

*Figure 2: Emergency Response Logic Flow. Note: Calcium Gluconate is typically for HF, but some protocols suggest it for fluorinated benzyl halides if HF generation is suspected.

Spill Management

-

Evacuate: Clear the area immediately. The lachrymator effect will make the room uninhabitable.

-

Ventilate: Increase air exchange rates if possible.

-

PPE Up: Don Full-Face Respirator (OV/AG) and Silver Shield gloves before re-entry.

-

Neutralize: Cover spill with Sodium Bicarbonate or Vermiculite . Do not use combustible materials (sawdust).

-

Clean: Collect waste in a sealed container labeled "Hazardous Waste: Lachrymator/Corrosive."

Synthesis Context: Strategic Application

For drug development professionals, understanding the reactivity aids in both safety and synthetic success.

The "Scaffold Builder" Role

This compound is a bifunctional linchpin .

-

Primary Reaction (

): The chloromethyl group reacts with amines, phenols, or thiols to attach the ring to a core scaffold.-

Safety Note: This reaction generates HCl. Use a base scavenger (e.g.,

, DIPEA) to prevent acid buildup.

-

-

Secondary Reaction (Cross-Coupling): The aryl bromide remains intact during the first step, serving as a handle for Suzuki-Miyaura or Buchwald-Hartwig coupling later.

-

Tertiary Effect (Fluorine): The fluorine atom at the 4-position blocks metabolic oxidation (P450 blocking), extending the drug's half-life.

Stability & Storage

-

Moisture Sensitive: Store under inert atmosphere (Argon/Nitrogen).

-

Temperature: Refrigerate (

) to prevent slow hydrolysis or polymerization. -

Visual Check: If the liquid turns dark brown or emits white fumes (HCl) upon opening, it has degraded.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzyl Chloride Derivatives. Retrieved from .

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from .

-

Lachrymator Handling Protocols. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from .

-

ECHA (European Chemicals Agency). Registration Dossier for Benzyl Chloride (CAS 100-44-7) - Used as Surrogate for Class Hazards. Retrieved from .

Navigating the Solubility Landscape of 2-Bromo-4-fluorobenzyl Chloride: A Technical Guide for Researchers

This in-depth guide provides a comprehensive technical overview of the solubility characteristics of 2-Bromo-4-fluorobenzyl chloride, a key intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility, practical methodologies for its determination, and the necessary safety protocols for its handling.

Understanding the Molecular Profile of 2-Bromo-4-fluorobenzyl Chloride

To effectively predict and manipulate the solubility of 2-Bromo-4-fluorobenzyl chloride, it is imperative to first understand its molecular structure and inherent physicochemical properties. The molecule's behavior in various solvents is a direct consequence of its polarity, molecular weight, and the nature of its functional groups.

2-Bromo-4-fluorobenzyl chloride is a halogenated aromatic compound. The presence of bromine, fluorine, and chlorine atoms imparts a significant degree of polarity to the molecule due to the electronegativity differences with the carbon atoms to which they are attached.[1] The benzyl chloride moiety itself is reactive and contributes to the compound's overall chemical properties.

Key Physicochemical Characteristics (Inferred from structurally similar compounds):

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Weight | High | The presence of bromine, chlorine, and fluorine atoms significantly increases the molecular mass. |

| Polarity | Moderately Polar | The carbon-halogen bonds are polarized, creating dipole moments within the molecule.[1] The aromatic ring also contributes to its electronic properties. |

| Hydrogen Bonding | No hydrogen bond donating capabilities. | The molecule lacks hydrogen atoms bonded to highly electronegative atoms like oxygen or nitrogen. |

| Physical State | Likely a liquid or low-melting solid at room temperature. | Benzyl halides with similar molecular weights are often liquids or low-melting solids. |

The interplay of these factors dictates that 2-Bromo-4-fluorobenzyl chloride will exhibit solubility behavior characteristic of moderately polar organic halides. The principle of "like dissolves like" will be the primary determinant of its solubility in various organic solvents.[4]

Theoretical Solubility Framework and Predictions

Based on the molecular profile, we can construct a theoretical framework to predict the solubility of 2-Bromo-4-fluorobenzyl chloride in different classes of organic solvents.

Figure 1: Predicted solubility of 2-Bromo-4-fluorobenzyl chloride based on solvent polarity.

Predicted Solubility in Common Organic Solvents:

| Solvent Class | Examples | Predicted Solubility | Underlying Principle |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile | High | Strong dipole-dipole interactions between the solvent and the polar C-X bonds of the solute. |

| Nonpolar Aromatic | Toluene, Benzene | Good | Favorable pi-pi stacking interactions between the aromatic rings of the solvent and solute, supplemented by van der Waals forces. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | Similar polarities and the ability to engage in dipole-dipole and van der Waals interactions. |

| Ethers | Diethyl ether | Moderate to High | The polar C-O-C bond in ethers can interact with the polar sites of the solute. |

| Polar Protic | Methanol, Ethanol | Moderate | While the solute cannot donate hydrogen bonds, the polar protic solvents can still solvate the molecule through dipole-dipole interactions. Solubility may be lower than in polar aprotic solvents. |

| Nonpolar Aliphatic | Hexane, Heptane | Low to Moderate | Solubility will be primarily driven by weaker van der Waals forces. The polarity of the solute will limit its miscibility with highly nonpolar solvents. |

| Water | Insoluble | As a general rule, organic halides have very low solubility in water due to their inability to form strong hydrogen bonds with water molecules.[1] |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 2-Bromo-4-fluorobenzyl chloride in a chosen organic solvent.

Figure 2: A generalized workflow for the experimental determination of solubility.

Materials and Equipment:

-

2-Bromo-4-fluorobenzyl chloride

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

Appropriate personal protective equipment (PPE)

Protocol:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of 2-Bromo-4-fluorobenzyl chloride to a series of vials.

-

To each vial, add a known volume of the selected organic solvent. The goal is to have undissolved solid/liquid remaining at equilibrium.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated with the solute.

-

-

Phase Separation:

-

After equilibration, carefully remove the vials from the shaker.

-

To separate the undissolved solute from the saturated solution, either centrifuge the vials at a high speed or allow the solid to settle.

-

Carefully draw the supernatant (the clear, saturated solution) using a syringe.

-

-

Filtration:

-

Attach a solvent-compatible syringe filter (e.g., PTFE) to the syringe.

-

Filter the supernatant into a clean, pre-weighed vial to remove any remaining microscopic particles.

-

-

Quantification:

-

Accurately weigh the filtered saturated solution.

-

Allow the solvent to evaporate under a gentle stream of nitrogen or in a vacuum oven at a low temperature to avoid degradation of the solute.

-

Once the solvent has completely evaporated, weigh the vial containing the dried solute.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility ( g/100 g solvent) = (mass of solute / mass of solvent) x 100 Mass of solvent = (mass of saturated solution) - (mass of solute)

-

Alternative Quantification Method (HPLC/UV-Vis):

-

Prepare a calibration curve using standard solutions of 2-Bromo-4-fluorobenzyl chloride of known concentrations in the chosen solvent.

-

Dilute an accurately known volume of the filtered saturated solution with the same solvent.

-

Analyze the diluted solution using HPLC or UV-Vis spectroscopy to determine the concentration of the solute.

-

Calculate the original concentration in the saturated solution, which represents the solubility. This method is generally more accurate and requires less material.[5]

Safety and Handling Considerations

2-Bromo-4-fluorobenzyl chloride is a reactive chemical and should be handled with appropriate safety precautions. The following guidelines are based on safety data for structurally similar compounds.[6][7][8]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[7]

-

Ventilation: Handle this compound in a well-ventilated laboratory fume hood to avoid inhalation of vapors.[9]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[8]

-

Inhalation: If inhaled, move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[6]

-

Ingestion: Do not induce vomiting. If swallowed, rinse mouth with water and seek immediate medical attention.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While quantitative solubility data for 2-Bromo-4-fluorobenzyl chloride is not extensively published, a strong understanding of its molecular structure and the principles of solubility allows for reliable predictions of its behavior in a wide range of organic solvents. This guide provides the theoretical foundation and practical experimental protocols necessary for researchers to confidently work with this compound. Adherence to the outlined safety procedures is paramount to ensure a safe and effective laboratory environment. The methodologies described herein empower scientists to generate the specific solubility data required for their unique applications in drug discovery and chemical synthesis.

References

-

PubChem. (n.d.). 4-Bromo-2-fluorobenzoyl chloride. Retrieved from [Link]

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved from [Link]

-

Capot Chemical. (2015, December 2). MSDS of Methyl 2-bromo-4-fluorobenzoate. Retrieved from [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

SlidePlayer. (n.d.). Organic halides. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

BCCampus. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

ChemBK. (n.d.). 4-Bromo-2-fluorobenzoyl chloride. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-bromo-3,4-difluorobenzyl chloride (C7H4BrClF2). Retrieved from [Link]

-

Georganics. (n.d.). (2-Bromo-4-fluorophenyl)methanesulfonyl chloride. Retrieved from [Link]

Sources

- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 2. 4-Bromo-2-fluorobenzoyl chloride | C7H3BrClFO | CID 2734026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. chem.ws [chem.ws]

- 5. solubility experimental methods.pptx [slideshare.net]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. tcichemicals.com [tcichemicals.com]

Reactivity profile of 2-bromo-4-fluoro substituted benzyl halides

This guide outlines the reactivity profile, strategic functionalization, and handling of 4-bromo-2-fluorobenzyl bromide (and its analogs). It is designed for medicinal chemists and process scientists requiring high-fidelity control over this "dual-warhead" scaffold.

Technical Guide for High-Precision Functionalization

Executive Summary: The "Dual-Warhead" Scaffold

4-Bromo-2-fluorobenzyl bromide (CAS: 76283-09-5) represents a high-value "dual-warhead" intermediate in drug discovery.[1] Its utility stems from two orthogonal reactive sites:

-

The Benzyl Bromide (

-C): A highly reactive electrophile for -

The Aryl Bromide (

-C): A robust handle for Pd-catalyzed cross-coupling or metallation.

The 2-fluoro substituent is not merely a bystander; it exerts a critical inductive effect (

Electronic & Steric Landscape

Understanding the micro-environment of the 4-bromo-2-fluorobenzyl system is prerequisite to controlling it.

The Fluorine Effect (Ortho-Substitution)

-

Electronic Activation: The fluorine atom at the ortho position is strongly electron-withdrawing (inductive). This destabilizes the developing positive charge in

pathways but enhances the electrophilicity of the benzylic carbon towards nucleophiles in -

Metabolic Blocking: In the final API, the 2-F substituent blocks the metabolically labile ortho position, a common strategy to extend half-life (

).

The Bromine Hierarchy

-

Bond Dissociation Energy (BDE): The Benzylic C-Br bond (~68 kcal/mol) is significantly weaker than the Aryl C-Br bond (~81 kcal/mol).

-

Implication: Under thermal or radical conditions, the benzylic position reacts first. Under nucleophilic conditions, the benzylic position reacts exclusively.

Primary Reactivity: Nucleophilic Substitution ( )

The most reliable transformation for this scaffold is the functionalization of the benzylic position.

Chemoselectivity Rules

-

Nucleophiles (Amines, Thiols, Alkoxides): React exclusively at the benzylic position. The aryl bromide remains inert under standard alkylation conditions (RT to 80°C).

-

Kinetics: The 2-F group accelerates nucleophilic attack relative to 4-bromo-benzyl bromide due to increased polarization of the

bond.

Experimental Protocol: Selective Amination

This protocol yields a secondary amine while preserving the aryl bromide for later coupling.

Step-by-Step Methodology:

-

Preparation: Dissolve 4-bromo-2-fluorobenzyl bromide (1.0 equiv) in anhydrous MeCN (0.2 M).

-

Base Selection: Add

(2.0 equiv). Note: Avoid strong hydroxide bases to prevent hydrolysis to the benzyl alcohol. -

Nucleophile Addition: Add the amine (1.1 equiv) dropwise at 0°C to suppress bis-alkylation.

-

Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC/LC-MS.

-

Workup: Filter inorganic salts. Concentrate filtrate.

-

Validation:

NMR should show a shift of the benzylic protons from

Secondary Reactivity: Cross-Coupling Strategies

The challenge in cross-coupling this scaffold is the lability of the benzyl bromide .

The "Cap and Couple" Strategy (Recommended)

Attempting a Suzuki coupling directly on 4-bromo-2-fluorobenzyl bromide often leads to failure because:

-

Pd Oxidative Addition: Pd(0) inserts into the Benzylic C-Br bond faster than the Aryl C-Br bond in many catalytic cycles, leading to

-hydride elimination or homocoupling. -

Nucleophilic Attack: Basic conditions (hydroxide/carbonate) required for boronic acid activation can hydrolyze the benzyl bromide.

The Solution: "Cap" the reactive benzyl position first (e.g., convert to amine, ether, or protected alcohol) as described in Section 3. Once the benzyl group is deactivated, the aryl bromide becomes the sole reactive site for standard Pd-catalyzed coupling.

Direct Orthogonal Coupling (Advanced)

If direct coupling is mandatory, specific conditions must be used to favor

-

Catalyst:

or -

Base: Weak bases (e.g.,

) or anhydrous conditions. -

Solvent: Toluene/Water mixtures (biphasic) can sometimes protect the benzyl halide from hydrolysis if the catalyst remains in the organic phase.

Metallation Risks (Lithium-Halogen Exchange)

CRITICAL WARNING: Do NOT treat 4-bromo-2-fluorobenzyl bromide with n-BuLi or t-BuLi expecting selective Lithium-Halogen exchange at the aryl position.

-

Mechanism of Failure: The organolithium reagent acts as a nucleophile/base, attacking the benzylic bromide (Wurtz coupling) or causing rapid polymerization via "halogen-dance" mechanisms.

-

Alternative: If a Grignard/Lithium species is needed, use Knochel-type exchange (iPrMgCl·LiCl) at -78°C, though protection of the benzyl position is still strongly advised.

Visualization of Reaction Pathways

The following diagram maps the divergent reactivity of the scaffold, highlighting the "Safe" vs. "High Risk" pathways.

Caption: Decision matrix for functionalizing 4-bromo-2-fluorobenzyl bromide. The green pathway (sequential functionalization) ensures scaffold integrity.

Comparative Data: Halide Reactivity

| Feature | Benzylic Bromide ( | Aryl Bromide ( |

| Hybridization | ||

| Primary Reactivity | Oxidative Addition (Pd/Ni) | |

| Relative Lability | High (Reacts at RT) | Moderate (Requires Catalyst/Heat) |

| Base Sensitivity | High (Hydrolysis risk) | Low (Stable) |

| Rec.[2][3][4] Strategy | React First (Cap) | React Second (Couple) |

References

-

4-Bromo-2-fluorobenzyl Bromide: A Cornerstone in Pharmaceutical Synthesis . NBInno. Available at: [Link]

-

Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide . RSC Advances, 2018. Available at: [Link]

-

Kinetics of Nucleophilic Substitution Reactions . Chemistry LibreTexts. Available at: [Link]

-

Selective halogen-lithium exchange in bromophenylalkyl halides . Journal of Organic Chemistry. Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates . PMC (NIH). Available at: [Link]

-

4-Bromo-2-fluorobenzyl bromide Product Data . PubChem. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to 2-Bromo-1-(chloromethyl)-4-fluorobenzene for Advanced Research

Abstract

2-Bromo-1-(chloromethyl)-4-fluorobenzene (CAS No. 154446-52-7) is a halogenated aromatic hydrocarbon of significant interest in synthetic organic chemistry. Its trifunctional nature, featuring bromo, chloromethyl, and fluoro groups on a benzene ring, establishes it as a versatile and strategically important building block, particularly in the synthesis of pharmaceutical intermediates and complex organic molecules. The distinct reactivity of the aryl bromide and the benzylic chloride allows for selective, stepwise functionalization, providing a powerful tool for medicinal chemists. This guide offers a comprehensive overview of its physicochemical properties, outlines a detailed synthesis protocol, explores its critical applications in drug discovery, provides essential safety and handling information, and presents a procurement analysis for research and development purposes.

Introduction: A Versatile Trifunctional Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and other halogens into molecular scaffolds is a cornerstone of drug design.[1][2] Fluorine substitution can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] this compound emerges as a key intermediate, offering a synthetically accessible platform to introduce these desirable properties into drug candidates.

This compound features three key functional groups:

-

A fluoro group, which imparts unique electronic properties and can block metabolic pathways.[1]

-

An aryl bromo group, which is amenable to a wide range of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

-

A benzylic chloro group, which is a reactive electrophilic site highly susceptible to nucleophilic substitution.

This differential reactivity allows chemists to perform sequential chemical transformations, building molecular complexity in a controlled manner, making it a valuable reagent for constructing diverse molecular architectures in the pursuit of novel therapeutics.[4]

Physicochemical Properties & Structural Data

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. The key identifiers and properties for this compound are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Fluoro-2-bromobenzyl chloride |

| CAS Number | 154446-52-7 |

| Molecular Formula | C₇H₅BrClF |

| Molecular Weight | 223.47 g/mol [5] |

| Appearance | White to off-white solid or liquid |

| Boiling Point | ~218 °C (lit.)[6] |

| Density | ~1.65-1.73 g/mL at 25 °C (lit.)[6][7] |

| Refractive Index | ~1.553 (n20/D)[7] |

Synthesis Pathway and Mechanism

The synthesis of this compound is typically achieved through a multi-step process starting from a readily available precursor like 1-bromo-4-fluorobenzene. A common and effective method is the chloromethylation of the aromatic ring.

Experimental Protocol: Chloromethylation of 1-Bromo-4-fluorobenzene

This protocol describes a representative electrophilic aromatic substitution reaction. The causality behind this choice is the ability to introduce the reactive chloromethyl group onto the pre-functionalized aromatic ring.

Materials:

-

1-Bromo-4-fluorobenzene

-

Paraformaldehyde

-

Zinc Chloride (ZnCl₂) or another suitable Lewis acid catalyst

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous solvent (e.g., Dichloromethane)

Procedure:

-

In a reaction vessel equipped with a stirrer and reflux condenser, suspend 1-Bromo-4-fluorobenzene and paraformaldehyde in the anhydrous solvent.

-

Add a catalytic amount of anhydrous Zinc Chloride. The Lewis acid is crucial as it coordinates with the formaldehyde polymer to generate the reactive electrophile.

-

Bubble dry HCl gas through the mixture or add concentrated HCl dropwise while stirring vigorously. This step generates the chloromethylating agent in situ.

-

Heat the reaction mixture to reflux (typically 40-50 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the mixture to room temperature and quench by carefully pouring it over ice water.

-

Separate the organic layer. Wash the organic phase sequentially with water, a saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Reaction Visualization

The following diagram illustrates the key steps in the synthesis of the target compound.

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Development

The utility of this compound lies in its capacity as a versatile building block for creating more complex molecules.[3] Its halogen substituents serve as flexible "handles" for carbon-carbon and carbon-heteroatom bond formations.[3]

-

Scaffold Elaboration: The reactive chloromethyl group allows for the straightforward attachment of this substituted benzyl moiety to various nucleophiles (e.g., amines, thiols, alcohols, carbanions). This is a common strategy for elaborating core scaffolds in lead optimization campaigns.

-

Cross-Coupling Reactions: The less reactive aryl bromide remains intact during nucleophilic substitution at the benzylic position. This preserved handle can then be used in subsequent transition-metal-catalyzed cross-coupling reactions to form new C-C or C-N bonds, further expanding molecular diversity.

-

Intermediate for APIs: This compound serves as a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). For example, related polyhalogenated benzene structures are used to synthesize selective estrogen receptor degraders for cancer treatment and catalysts for peptide synthesis.[8] The fluorinated benzene moiety is a common feature in modern pharmaceuticals, contributing to improved drug properties.[2][8]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling and storage are paramount to ensure laboratory safety. This information is a summary and should be supplemented by a thorough review of the full Safety Data Sheet (SDS) provided by the supplier.[9][10]

-

Hazard Identification: This compound is classified as a skin and eye irritant.[9][11] It may also cause respiratory irritation.[11] It is often corrosive and requires careful handling to avoid contact.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[9][10] All manipulations should be performed in a well-ventilated fume hood.[10]

-

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[9][10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[9][10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[10]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[10] The compound may be moisture-sensitive.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9][10]

Procurement Guide: Suppliers and Pricing

This compound is available from various chemical suppliers specializing in research and development quantities. Pricing and availability are subject to change based on purity, quantity, and market conditions. Below is a representative list of suppliers.

| Supplier | Example Product/CAS | Purity | Quantity | Example Price (USD/GBP) |

| Apollo Scientific | 4-Bromo-2-(chloromethyl)-1-fluorobenzene | 98% | 100 mg | £32.00[12] |

| (CAS 1020992-68-0) | 250 mg | £45.00[12] | ||

| 1 g | £108.00[12] | |||

| BOC Sciences | 4-Bromo-2-(chloromethyl)-1-fluorobenzene | N/A | Custom | Inquiry[13] |

| (CAS 1020992-68-0) | ||||

| Ambeed, Inc. | 4-Bromo-2-(chloromethyl)-1-fluorobenzene | N/A | Custom | Inquiry[13] |

| (CAS 1020992-68-0)* | ||||

| Fisher Scientific | 4-Bromo-2-fluorobenzyl Chloride | ≥98.0% | 5 g | $152.00[5] |

| (CAS 85510-82-3)** | ||||

| Sigma-Aldrich | 1-Bromo-2-chloro-4-fluorobenzene | AldrichCPR | 250 mg | $77.90[14] |

| (CAS 110407-59-5)*** |

*Note: Some suppliers list the isomeric compound 4-Bromo-2-(chloromethyl)-1-fluorobenzene (CAS 1020992-68-0). Researchers should verify the specific isomer required for their synthesis. **Note: This is an isomeric compound and is listed for price comparison of a similar chemical structure. ***Note: This is a related precursor and is listed for price comparison of a similar chemical structure.

Conclusion

This compound stands out as a high-value synthetic intermediate. Its trifunctional nature, combined with the predictable and differential reactivity of its functional groups, provides researchers and drug development professionals with a reliable and versatile tool. The ability to perform selective, sequential modifications makes it an excellent starting point for the synthesis of complex, biologically active molecules, underscoring its continued importance in the field of medicinal chemistry. Proper understanding of its properties, synthesis, and handling is essential for leveraging its full synthetic potential.

References

-

Apollo Scientific. 4-Bromo-2-(chloromethyl)-1-fluorobenzene.

-

NINGBO INNO PHARMCHEM CO.,LTD. CAS 201849-15-2: A Key Fluorinated Intermediate for Drug Discovery.

-

Dana Bioscience. 2-Bromo-4-(bromomethyl)-1-chloro-3-fluorobenzene 250mg.

-

Chemical Sources. 4-Bromo-2-(chloromethyl)-1-fluorobenzene (CAS No. 1020992-68-0) Suppliers.

-

BenchChem. A Technical Guide to 1-Bromo-2-(bromomethyl)-4-chlorobenzene: Properties, Synthesis, and Applications in Drug Discovery.

-

Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-2-chloro-1-fluorobenzene.

-

Sigma-Aldrich. SAFETY DATA SHEET - 1-Bromo-4-chlorobenzene.

-

PubChem. 2-Bromo-1-chloro-4-fluorobenzene.

-

Fisher Scientific. SAFETY DATA SHEET - 1-Bromo-2-chloro-4-fluorobenzene.

-

ChemicalBook. 2-Bromo-4-fluorobenzaldehyde synthesis.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

Ossila. 1-Bromo-2-chloro-4-fluorobenzene.

-

National Center for Biotechnology Information. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.

-

Sigma-Aldrich. 1-Bromo-2-chloro-4-fluorobenzene AldrichCPR.

-

ChemicalBook. 2-Fluoro-4-chlorobenzyl bromide - Safety Data Sheet.

-

Fisher Scientific. 4-Bromo-2-fluorobenzyl Chloride 98.0+%, TCI America 5 g.

-

The Pharma Journal. Fluorine in drug discovery: Role, design and case studies.

-

ChemicalBook. 4-bromo-1-(chloromethyl)-2-methylbenzene synthesis.

-

Chemrio. 4-BROMO-3-CHLOROFLUOROBENZENE; 1-bromo-2-chloro-4-fluoro-benzene.

-

CymitQuimica. 4-Bromo-2-fluorobenzyl chloride.

-

PubChem. 4-Bromo-2-(bromomethyl)-1-fluorobenzene.

-

Sigma-Aldrich. 4-Bromo-2-chloro-1-fluorobenzene 99%.

-

PubChem. 1-Bromo-4-chloro-3-fluoromethyl-2-fluorobenzene.

-

Sigma-Aldrich. 1-Bromo-4-(bromomethyl)-2-chlorobenzene.

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Bromo-2-fluorobenzyl Chloride 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. 2-Fluoro-4-chlorobenzyl bromide - Safety Data Sheet [chemicalbook.com]

- 7. 4-Bromo-2-chloro-1-fluorobenzene 99 60811-21-4 [sigmaaldrich.com]

- 8. ossila.com [ossila.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. 2-Bromo-1-chloro-4-fluorobenzene | C6H3BrClF | CID 2773263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1020992-68-0 Cas No. | 4-Bromo-2-(chloromethyl)-1-fluorobenzene | Apollo [store.apolloscientific.co.uk]

- 13. 4-Bromo-2-(chloromethyl)-1-fluorobenzene (CAS No. 1020992-68-0) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 14. 1-Bromo-2-chloro-4-fluorobenzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Note & Protocols: Strategic Synthesis of 2-Bromo-4-fluorobenzylamines via Nucleophilic Substitution

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the synthesis of 2-bromo-4-fluorobenzylamines, a critical class of chemical intermediates. These compounds serve as versatile scaffolds in medicinal chemistry, where the unique electronic properties of the bromine and fluorine substituents can enhance metabolic stability and binding affinity in novel drug candidates.[1] This guide delves into the mechanistic principles, offers detailed step-by-step protocols for various amine nucleophiles, and provides practical insights into overcoming common synthetic challenges.

Mechanistic Rationale: The Benzylic Substitution Pathway

The synthesis of 2-bromo-4-fluorobenzylamines hinges on the nucleophilic substitution reaction, typically proceeding via an SN2 mechanism. The starting material, 2-bromo-4-fluorobenzyl bromide, is highly susceptible to this reaction for several key reasons:

-

Benzylic Activation: The carbon atom attached to the leaving group (bromide) is a benzylic carbon. The adjacent aromatic ring stabilizes the transition state of the SN2 reaction, accelerating the rate of substitution compared to a standard primary alkyl halide.[2]

-

Excellent Leaving Group: The bromide ion (Br⁻) is a weak base and therefore an excellent leaving group, facilitating the cleavage of the C-Br bond upon nucleophilic attack.

-

Unhindered Reaction Center: As a primary halide, the benzylic carbon is sterically accessible, allowing for the requisite backside attack by the nucleophile, a hallmark of the SN2 pathway.[3]

The general mechanism involves the direct displacement of the bromide by an amine nucleophile. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic benzylic carbon, leading to the formation of a new carbon-nitrogen bond and the simultaneous expulsion of the bromide ion.

Caption: General SN2 mechanism for the synthesis of 2-bromo-4-fluorobenzylamines.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of primary, secondary, and tertiary 2-bromo-4-fluorobenzylamines.

Protocol 1: Synthesis of Primary (2-Bromo-4-fluorophenyl)methanamine

This protocol utilizes a large excess of ammonia to favor mono-alkylation and minimize the formation of secondary and tertiary amine byproducts.

Materials and Reagents:

-

2-Bromo-4-fluorobenzyl bromide

-

Ammonium hydroxide solution (28-30%)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser

-

Rotary evaporator

Procedure:

-

In a well-ventilated fume hood, dissolve 2-bromo-4-fluorobenzyl bromide (1.0 eq) in methanol (5 mL per 1 g of starting material) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a large excess of concentrated ammonium hydroxide solution (20 eq) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-